molecular formula C19H18N2O4 B4329577 9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

Cat. No. B4329577
M. Wt: 338.4 g/mol
InChI Key: HDHOKNNVWRQNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nitric oxide (NO) pathway, the cyclic guanosine monophosphate (cGMP) pathway, and the mitogen-activated protein kinase (MAPK) pathway. The compound has been shown to increase the levels of NO and cGMP, which are involved in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anticancer effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one in lab experiments include its high potency, low toxicity, and broad range of applications. The compound can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, the limitations of using this compound include its instability in solution, which can affect its potency and reproducibility, and its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on 9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one. One direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the mechanisms of action of this compound in more detail, particularly its effects on various signaling pathways. Additionally, further research is needed to optimize the synthesis and purification methods of this compound and to develop new formulations that improve its stability and bioavailability.

Scientific Research Applications

9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, the compound has been shown to have a neuroprotective effect against oxidative stress and excitotoxicity. In pharmacology, it has been found to have anti-inflammatory and analgesic properties. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

3a-ethoxy-1-(4-methoxyphenyl)-6-methyl-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-4-24-19-17(22)15-11-12(2)5-10-16(15)21(19)18(20-25-19)13-6-8-14(23-3)9-7-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHOKNNVWRQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC=C(C=C4)OC)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 2
Reactant of Route 2
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 3
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 4
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 5
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 6
9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

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